molecular formula C8H11BrO2 B2460579 4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 15448-85-8

4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No. B2460579
CAS RN: 15448-85-8
M. Wt: 219.078
InChI Key: DKZHMCMRZOJEHS-UHFFFAOYSA-N
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Description

4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid is a chemical compound with the CAS Number: 15448-85-8 . It has a molecular weight of 219.08 . The compound is solid in physical form and is stored in a refrigerator .


Synthesis Analysis

An asymmetric approach to bicyclo [2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis has been realized . This permits rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The InChI Code for 4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid is 1S/C8H11BrO2/c9-8-3-1-7 (5-8,2-4-8)6 (10)11/h1-5H2, (H,10,11) . The compound’s structure is based on a bicyclo [2.2.1]heptane scaffold .

Scientific Research Applications

Chemical Synthesis and Product Identification

Research has demonstrated the chemical behavior of 4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid and its derivatives in various synthesis processes. For instance, Macmillan and Pryce (1971) found that this compound, when reduced with lithium aluminium hydride, yields a mixture of endo- and exo-2-hydroxymethylbicyclo[2,2,1]heptane and 1-hydroxymethylbicyclo[2,2,1]heptane, highlighting its potential in producing diverse chemical structures (Macmillan & Pryce, 1971).

Structural Analysis and Stereochemistry

Studies like those conducted by Palkó et al. (2005) and Cameron et al. (1994) have provided insights into the stereostructure of related compounds, offering valuable information for understanding the spatial arrangement and properties of these molecules. Such research is crucial for applications in stereoselective synthesis and structural biology (Palkó et al., 2005); (Cameron et al., 1994).

Novel Synthesis Methods and Applications

Researchers like Pokhodylo et al. (2017) have developed novel synthesis methods using 4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid derivatives. These methods are significant for the production of new chemical entities, potentially useful in various industrial and pharmaceutical applications (Pokhodylo et al., 2017).

Conformational Studies and Mimics

Research like that by Christensen et al. (1983) and Park et al. (2008) has explored the conformational aspects of similar bicyclic compounds. Such studies are crucial in developing molecules that can mimic certain biological structures or functions, thus aiding in drug design and the understanding of biological mechanisms (Christensen et al., 1983); (Park et al., 2008).

Safety and Hazards

The safety information for 4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statement P261 is also mentioned .

properties

IUPAC Name

4-bromobicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO2/c9-8-3-1-7(5-8,2-4-8)6(10)11/h1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZHMCMRZOJEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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